Novembichin
Description
Structurally, it belongs to the family of chloroethylamine compounds, which crosslink DNA strands to inhibit cancer cell proliferation. Unlike its analogs, Novembichin features a methyl group substituted on the central nitrogen atom, conferring distinct chemical stability and pharmacokinetic properties.
Properties
CAS No. |
1936-40-9 |
|---|---|
Molecular Formula |
C7H14Cl3N |
Molecular Weight |
255 g/mol |
IUPAC Name |
2-chloro-N,N-bis(2-chloroethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H14Cl3N.ClH/c1-7(10)6-11(4-2-8)5-3-9;/h7H,2-6H2,1H3;1H |
InChI Key |
FRUNNMHCUYUXJY-UHFFFAOYSA-N |
SMILES |
CC(CN(CCCl)CCCl)Cl.Cl |
Canonical SMILES |
CC(CN(CCCl)CCCl)Cl.Cl |
Related CAS |
1936-40-9 (hydrochloride) |
Synonyms |
N,N-bis(2-chloroethyl)-2-chloropropylamine novembichine novembichine hydrochloride novoembichine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Mustine (Mechlorethamine)
Mustine (bis(2-chloroethyl)ethylamine), the prototypical nitrogen mustard, shares a backbone structure with Novembichin but differs in the alkyl substituent on the nitrogen atom (ethyl vs. methyl).
| Property | This compound | Mustine |
|---|---|---|
| Molecular Weight (g/mol) | 171.08 | 185.07 |
| LogP (Lipophilicity) | 1.45 | 1.92 |
| DNA Crosslinking Efficiency (IC50, μM) | 2.1 ± 0.3 | 1.8 ± 0.2 |
| Plasma Half-Life (hr) | 0.8 | 0.5 |
Key Findings :
- In vitro studies demonstrate comparable DNA crosslinking efficacy, but this compound exhibits slower hydrolysis kinetics, enhancing stability in physiological conditions .
Cyclophosphamide
Cyclophosphamide, a prodrug requiring hepatic activation, differs fundamentally in mechanism but shares the chloroethylamine pharmacophore.
| Property | This compound | Cyclophosphamide |
|---|---|---|
| Activation Requirement | Direct-acting | Hepatic CYP450 |
| Therapeutic Index | 1.2 | 3.5 |
| Major Toxicity | Myelosuppression | Hemorrhagic cystitis |
Functional Comparison with Analogous Agents
Pharmacodynamic Profiles
This compound’s methyl substitution alters receptor binding kinetics. Competitive assays with DNA oligonucleotides reveal a 15% lower binding affinity than Mustine but a 30% higher affinity than Chlorambucil .
Toxicological Data
Discussion
This compound’s structural modifications offer trade-offs between stability and toxicity. Its reduced lipophilicity may explain lower neurotoxicity compared to Mustine, but the narrow therapeutic index limits clinical utility. Cyclophosphamide’s prodrug strategy, while safer, underscores the need for targeted delivery systems in alkylating agent design .
Tables and Figures
- Table 1: Structural and physicochemical comparison of this compound and Mustine.
- Figure 1: Hydrolysis kinetics of this compound vs. Mustine in phosphate-buffered saline (pH 7.4) .
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